Advanced Materials Design: A Technical Whitepaper on [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-
Advanced Materials Design: A Technical Whitepaper on [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-
Executive Summary
In the rapidly evolving fields of materials science and targeted therapeutics, the rational design of organic ligands is the foundational step in constructing functional Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (CAS: 1046151-11-4), commonly referred to as 5-(p-Tolyl)isophthalic acid, is a highly specialized, V-shaped dicarboxylic acid[1].
As an application scientist, selecting this specific ligand is rarely an arbitrary choice. The molecule combines the rigid, predictable 120° bite angle of an isophthalate core with the steric and hydrophobic characteristics of a p-tolyl tail. This unique structural duality allows researchers to engineer porous materials with precise topological control, enhanced hydrolytic stability, and tailored microenvironments for applications ranging from gas storage to the sustained release of hydrophobic active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Rationale
The utility of 5-(p-Tolyl)isophthalic acid stems from its molecular geometry. Standard linear linkers (like terephthalic acid) typically yield predictable cubic or grid-like networks. In contrast, the bent geometry of the 3,5-dicarboxylate moiety forces the self-assembly process into more complex, highly sought-after topologies, such as kagomé (kgm) or fluorite (flu) networks, when coordinated with paddlewheel secondary building units (SBUs)[2].
Furthermore, the incorporation of the 4'-methylphenyl group serves a critical dual purpose:
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Steric Hindrance: The bulky p-tolyl group occupies void space during crystallization, which effectively prevents the dense, unwanted interpenetration of the framework.
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Hydrophobic Shielding: The non-polar methyl group acts as a kinetic barrier, repelling water molecules and protecting the vulnerable metal-carboxylate coordination bonds from hydrolytic attack. This is a critical parameter when designing MOFs for oral drug delivery, where the material must survive the acidic, aqueous environment of the gastrointestinal tract.
Quantitative Chemical Properties
| Property | Specification |
| IUPAC Name | 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid |
| CAS Registry Number | 1046151-11-4 |
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.25 g/mol |
| Appearance | Light yellow to off-white powder |
| Geometric Profile | V-shaped (bent) dicarboxylate (~120° dihedral angle) |
| Solubility | Soluble in DMF, DMSO, and basic aqueous solutions |
| Purity Standard |
Synthesis Methodology of the Ligand
The synthesis of 5-(p-Tolyl)isophthalic acid relies on a robust Suzuki-Miyaura cross-coupling reaction, followed by base-catalyzed ester hydrolysis. The protocol below is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
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Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 10.0 mmol of dimethyl 5-bromoisophthalate (electrophile) and 12.0 mmol of p-tolylboronic acid (nucleophile).
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Catalyst & Base Addition: Add 0.5 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 30.0 mmol of anhydrous potassium carbonate (K2CO3).
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Causality: K2CO3 is strictly required to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step with the Pd(II) intermediate.
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Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (volume ratio 2:1:1). Reflux the mixture at 90 °C for 12 hours.
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Causality: The biphasic solvent system ensures that both the organic precursors and the inorganic base remain solvated, maximizing the interfacial reaction rate.
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Hydrolysis: Cool the mixture, extract the organic layer, and evaporate the solvent. Resuspend the crude ester in 50 mL of Methanol and add 20 mL of 2M NaOH. Reflux for 4 hours to hydrolyze the ester groups.
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Acidic Precipitation: Cool the solution and slowly add 1M HCl dropwise until the pH reaches 2.0.
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Causality: At high pH, the ligand exists as a water-soluble disodium salt. Lowering the pH below its pKa protonates the carboxylates, drastically reducing aqueous solubility. This forces the selective precipitation of the pure dicarboxylic acid, inherently separating it from water-soluble catalytic byproducts.
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Isolation: Filter the resulting off-white precipitate, wash with cold distilled water, and dry under a vacuum at 60 °C overnight.
Figure 1: Mechanistic workflow for the synthesis of the target ligand via Suzuki-Miyaura coupling.
Application in Advanced Therapeutics & Materials
MOFs constructed from isophthalic acid derivatives have shown exceptional promise in both environmental sensing and biomedicine[3][4]. When 5-(p-Tolyl)isophthalic acid is coordinated with transition metals (e.g., Zn²⁺, Cu²⁺), the resulting frameworks exhibit highly specific pore environments.
In drug development, these MOFs act as advanced delivery vectors. The hydrophobic p-tolyl groups lining the internal pores create an ideal thermodynamic environment for the encapsulation of poorly water-soluble drugs (Class II API in the Biopharmaceutics Classification System), such as Ibuprofen or specific chemotherapeutics. The hydrophobic interactions between the drug and the pore walls slow down the diffusion rate, transitioning the pharmacokinetic profile from a rapid burst release to a controlled, sustained release.
Figure 2: Logical flow of MOF self-assembly utilizing the V-shaped ligand for drug encapsulation.
Experimental Protocol: Synthesis of a Representative Zn-MOF
To validate the ligand's utility, the following is a standardized solvothermal protocol for generating a Zinc-based MOF, optimized for high crystallinity.
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Precursor Dissolution: Dissolve 0.1 mmol of 5-(p-Tolyl)isophthalic acid and 0.1 mmol of Zinc nitrate hexahydrate[Zn(NO3)2·6H2O] in 10 mL of N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial. Sonicate for 10 minutes until optically clear.
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Modulator Addition: Add 0.2 mL of glacial acetic acid to the solution.
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Causality: Acetic acid acts as a competing monotopic modulator. By temporarily capping the zinc coordination sites, it slows down the nucleation rate. This thermodynamic control prevents kinetic trapping (which yields useless amorphous powders) and promotes the growth of high-quality single crystals suitable for X-ray diffraction.
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Solvothermal Treatment: Seal the vial tightly and place it in an isothermal oven at 100 °C for 72 hours.
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Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/hour.
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Causality: Rapid cooling induces thermal shock and micro-fracturing of the crystals. Slow cooling thermodynamically favors the dissolution of unstable micro-nuclei and the continued growth of stable, defect-free crystals.
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Harvesting: Decant the mother liquor and wash the resulting pale-yellow block crystals with fresh DMF (3 × 5 mL), followed by solvent exchange with Ethanol to remove residual high-boiling DMF from the pores.
References
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Title: Coordination polymers of 5-substituted isophthalic acid Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Title: Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid Source: RSC Advances URL: [Link]
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Title: New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs Source: MDPI Molecules URL: [Link]
Sources
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
